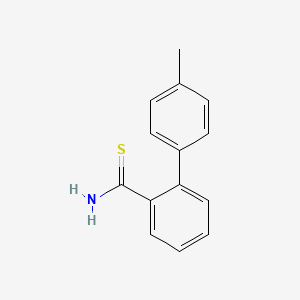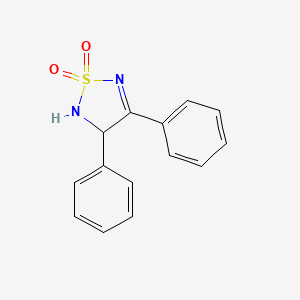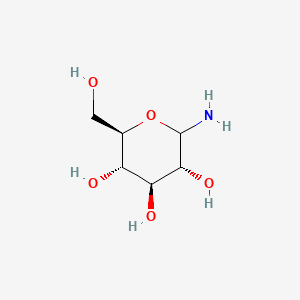
6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone is a boronic ester compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a heptanone backbone. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone typically involves the reaction of a suitable heptanone derivative with a boronic ester precursor. One common method is the reaction of 6-methyl-2-heptanone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The carbonyl group in the heptanone backbone can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives of the heptanone backbone.
Substitution: Various substituted heptanone derivatives depending on the halide used in the reaction.
Aplicaciones Científicas De Investigación
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone is primarily related to its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone can be compared with other boronic esters and heptanone derivatives:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester structure but lacks the heptanone backbone.
6-Methyl-2-heptanone: Similar heptanone backbone but lacks the boronic ester group.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a boronic ester group and a different heterocyclic structure.
The uniqueness of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methyl-2-heptanone lies in its combination of a boronic ester group with a heptanone backbone, providing distinct reactivity and applications in various fields.
Propiedades
Número CAS |
167773-11-7 |
|---|---|
Fórmula molecular |
C14H27BO3 |
Peso molecular |
254.18 g/mol |
Nombre IUPAC |
6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)heptan-2-one |
InChI |
InChI=1S/C14H27BO3/c1-11(8-7-9-12(2)16)10-15-17-13(3,4)14(5,6)18-15/h11H,7-10H2,1-6H3 |
Clave InChI |
MRDIFIFPJBEKIY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC(C)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)

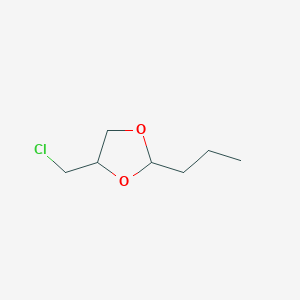
![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)
![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)
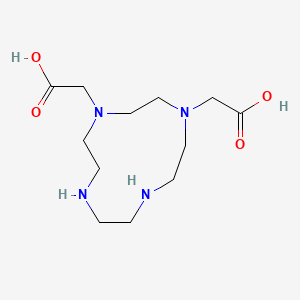

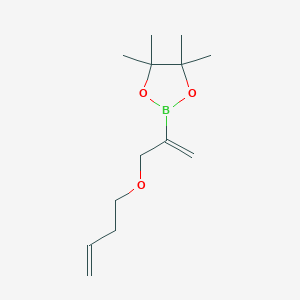
![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
